methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 4-acetylphenyl moiety at position 4.
Properties
IUPAC Name |
methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-15(19(24)25-3)10-16-17(20-11)8-9-21(18(16)23)14-6-4-13(5-7-14)12(2)22/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWZEGBBRSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent-driven properties:
*Calculated based on formula.
Key Observations:
- Electron-Withdrawing vs. This difference could influence reactivity in cross-coupling reactions or binding affinity in biological targets.
- Ester Flexibility: The methyl ester in the target compound offers steric simplicity compared to the cyanoethyl ester in , which may enhance solubility in polar solvents.
- Conformational Effects: The dimethylamino vinyl group in introduces π-conjugation and rigidity, possibly enhancing fluorescence properties, whereas the acetylphenyl group in the target compound may promote intermolecular hydrogen bonding .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using tools like SHELXL and ORTEP-3 (commonly employed for small-molecule refinement and visualization ) reveal that substituents critically influence packing efficiency:
- The acetyl group in the target compound may form C=O···H-N hydrogen bonds with adjacent molecules, stabilizing crystal lattices. In contrast, the cyano groups in favor dipolar interactions but lack strong hydrogen-bond donors.
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